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molecular formula C11H13BrN4O B8431043 (3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine CAS No. 1012343-73-5

(3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine

Cat. No. B8431043
M. Wt: 297.15 g/mol
InChI Key: DOPWTFXGWBIPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969565B2

Procedure details

A mixture of 3-bromo-6-fluoroimidazo[1,2-b]pyridazine (1.1 g, 5.0 mmol), cyclohexylamine (0.86 mL, 7.5 mmol), cesium carbonate (3.3 g, 10 mmol), and DMF (10 mL) was maintained at 40° C. for 6 h, then cooled to RT and partitioned between ethyl acetate (100 mL) and H2O (100 mL). The layers were separated, and the aqueous layer was extracted with ethyl acetate (4×40 mL). The combined organic layers were washed with H2O (100 mL) and brine (100 mL), then dried (MgSO4), filtered and concentrated to afford a residue that was purified by flash chromatography (SiO2) to afford 3-bromo-N-(tetrahydro-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine (1.1 g, 73%) as a light yellow solid: 1H NMR (400 MHz, MeOD) δ 7.53 (d, J=9.6 Hz, 1H), 7.39 (s, 1H), 6.68 (d, J=9.9 Hz, 1H), 3.68-3.87 (m, 1H), 2.14 (dd, J=12.6, 3.3 Hz, 2H), 1.82 (dt, J=13.3, 3.7 Hz, 2H), 1.70 (dt, J=12.8, 3.7 Hz, 1H), 1.38-1.52 (m, 2H), 1.23-1.38 (m, 3H); LCMS (ESI) m/e 295.2 [(M+H)+, calcd for C12H15BrN4 295.1].
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:6]2[N:7]=[C:8](F)[CH:9]=[CH:10][C:5]2=[N:4][CH:3]=1.[CH:12]1([NH2:18])[CH2:17][CH2:16]C[CH2:14][CH2:13]1.C(=O)([O-])[O-:20].[Cs+].[Cs+]>CN(C=O)C>[Br:1][C:2]1[N:6]2[N:7]=[C:8]([NH:18][CH:12]3[CH2:17][CH2:16][O:20][CH2:14][CH2:13]3)[CH:9]=[CH:10][C:5]2=[N:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
BrC1=CN=C2N1N=C(C=C2)F
Name
Quantity
0.86 mL
Type
reactant
Smiles
C1(CCCCC1)N
Name
cesium carbonate
Quantity
3.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (100 mL) and H2O (100 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (4×40 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (SiO2)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C2N1N=C(C=C2)NC2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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